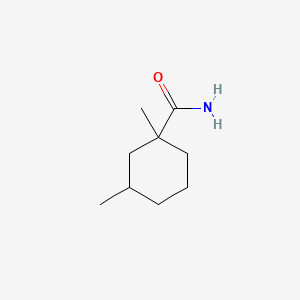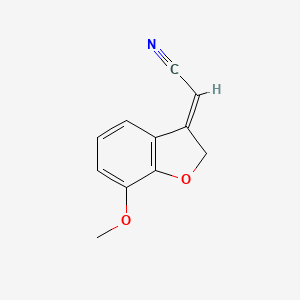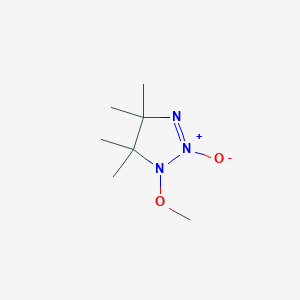
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring and several methyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The methyl groups and the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions and enzymes, influencing their activity. The compound may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: Another triazole derivative with a cyclopropyl group.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: A triazole compound with a benzyl group and a carboxylate group.
Uniqueness
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is unique due to its specific structure, which includes multiple methyl groups and a methoxy group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methoxy-4,4,5,5-tetramethyl-2-oxidotriazol-2-ium |
InChI |
InChI=1S/C7H15N3O2/c1-6(2)7(3,4)9(12-5)10(11)8-6/h1-5H3 |
InChI Key |
LVDDCCVOBLUIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N([N+](=N1)[O-])OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


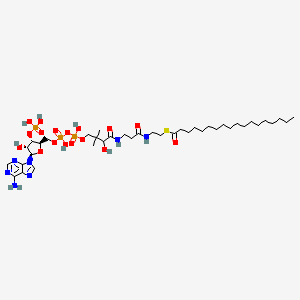
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)
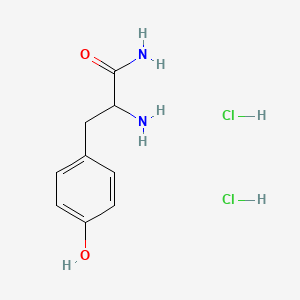
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
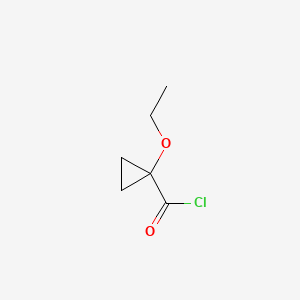
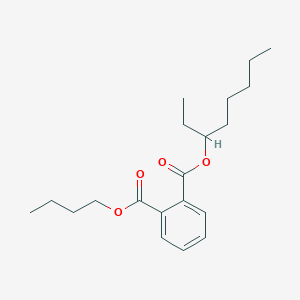
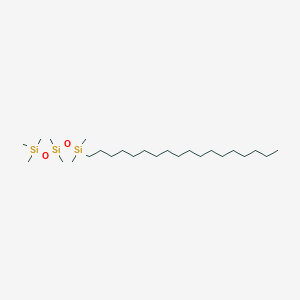

![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
